Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-{[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Overview
Description
Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-{[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzodioxole ring, a thiazolopyrimidine core, and multiple functional groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-{[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and thiazolopyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl chloroformate, benzyl bromide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-{[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with different ones to create derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-{[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms, synthesis techniques, and structure-activity relationships.
Biology: It may be used in biological studies to investigate its effects on cellular processes, enzyme activity, and protein interactions.
Medicine: Potential medicinal applications include its use as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry: The compound could be explored for its potential use in materials science, such as the development of new polymers or advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-{[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-{[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate include other thiazolopyrimidine derivatives, benzodioxole-containing compounds, and molecules with similar functional groups.
Uniqueness
What sets this compound apart is its specific combination of structural features, which may confer unique properties such as enhanced biological activity, improved stability, or specific interactions with molecular targets
Properties
IUPAC Name |
ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O7S/c1-4-38-26-15-22(11-13-24(26)40-18-21-9-7-6-8-10-21)16-28-31(36)35-30(23-12-14-25-27(17-23)42-19-41-25)29(32(37)39-5-2)20(3)34-33(35)43-28/h6-17,30H,4-5,18-19H2,1-3H3/b28-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDHDTAQRPGJDI-NTFVMDSBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC5=C(C=C4)OCO5)OCC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC5=C(C=C4)OCO5)OCC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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